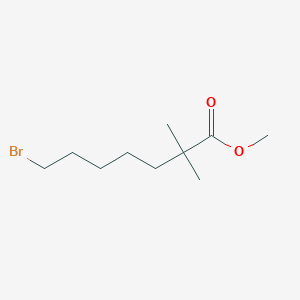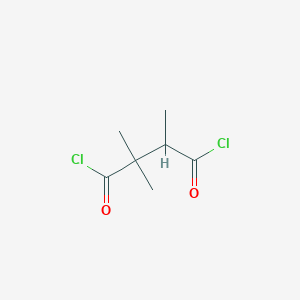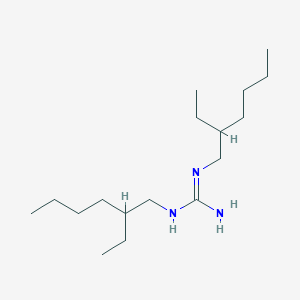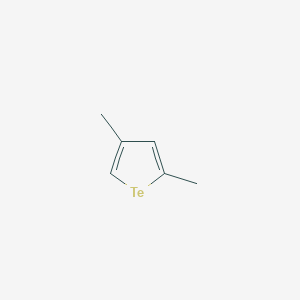![molecular formula C20H24Si2 B14298169 (But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane] CAS No. 121001-62-5](/img/structure/B14298169.png)
(But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane] is a chemical compound with the molecular formula C20H24Si2 and a molecular weight of 320.57556 g/mol . This compound is known for its unique structure, which includes a buten-3-yne backbone with dimethyl(phenyl)silane groups attached at both ends .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane] typically involves the reaction of appropriate silane precursors with buten-3-yne intermediates. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is common to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions
(But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane] can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce silanol derivatives, while reduction reactions may yield silane derivatives .
Aplicaciones Científicas De Investigación
(But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane] has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Mecanismo De Acción
The mechanism of action of (But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane] involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- (But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane]
- (But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane]
Uniqueness
(But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane] is unique due to its specific structural features, such as the buten-3-yne backbone and the dimethyl(phenyl)silane groups. These features confer distinct chemical properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
121001-62-5 |
|---|---|
Fórmula molecular |
C20H24Si2 |
Peso molecular |
320.6 g/mol |
Nombre IUPAC |
4-[dimethyl(phenyl)silyl]but-1-en-3-ynyl-dimethyl-phenylsilane |
InChI |
InChI=1S/C20H24Si2/c1-21(2,19-13-7-5-8-14-19)17-11-12-18-22(3,4)20-15-9-6-10-16-20/h5-11,13-17H,1-4H3 |
Clave InChI |
VANIGBMFPKZBQN-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C=CC#C[Si](C)(C)C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-[(Undec-10-en-1-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14298086.png)
![Benzoic acid;[3-hydroxy-2-(hydroxymethyl)propyl] benzoate](/img/structure/B14298095.png)


![1-{2-[(1,3,2-Dioxaphospholan-2-yl)oxy]ethyl}pyrrolidin-2-one](/img/structure/B14298108.png)



![2,3,3a,8a-Tetramethyl-3a,8a-dihydrocyclopenta[a]indene-1,8-dione](/img/structure/B14298132.png)

![2-{[4-(4-Methylbenzene-1-sulfonyl)phenoxy]methyl}oxirane](/img/structure/B14298170.png)



